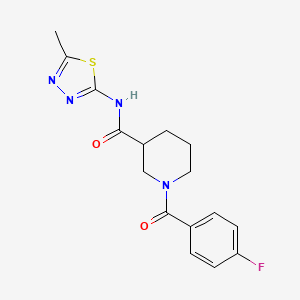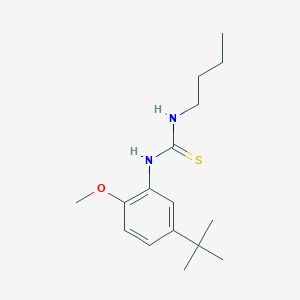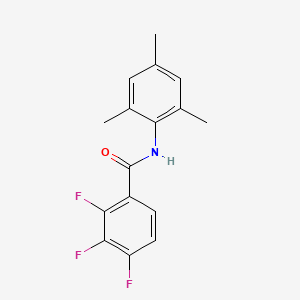![molecular formula C17H18ClN3OS B4705114 1-{[(4-chlorophenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B4705114.png)
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-pyridinyl)piperazine
Descripción general
Descripción
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-pyridinyl)piperazine, also known as TAPI-1, is a small molecule inhibitor that has gained significant attention in scientific research in recent years. TAPI-1 is a potent and selective inhibitor of metalloproteases, which are enzymes that play crucial roles in various physiological and pathological processes.
Mecanismo De Acción
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-pyridinyl)piperazine exerts its inhibitory effect on metalloproteases by binding to the active site of the enzyme. The molecule contains a thiol group that forms a covalent bond with the zinc ion in the active site of the metalloprotease, thereby preventing substrate binding and catalysis. This compound is highly selective for metalloproteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. Inhibition of ADAM17 by this compound has been shown to reduce the shedding of TNF-α and EGFR ligands, leading to decreased inflammation and tumor growth. Inhibition of MMP-2 and MMP-9 by this compound has been shown to reduce tumor invasion and metastasis. This compound has also been shown to inhibit the migration and invasion of endothelial cells, suggesting a potential role in angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has several advantages as a tool for scientific research. It is a potent and selective inhibitor of metalloproteases, allowing for precise investigation of the role of these enzymes in various biological processes. This compound is also relatively easy to synthesize and has good stability in solution. However, this compound has some limitations. It is a small molecule inhibitor and may not be suitable for investigating the role of metalloproteases in complex biological systems. Additionally, this compound may have off-target effects, and its specificity for different metalloproteases may vary.
Direcciones Futuras
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has significant potential for future research, particularly in the area of drug discovery. Metalloproteases are attractive targets for drug development due to their involvement in various pathological conditions. This compound may serve as a starting point for the development of more potent and selective metalloprotease inhibitors. Additionally, this compound may be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Further investigation is needed to determine the full therapeutic potential of this compound and other metalloprotease inhibitors.
Aplicaciones Científicas De Investigación
1-{[(4-chlorophenyl)thio]acetyl}-4-(2-pyridinyl)piperazine has been extensively used in scientific research as a tool to investigate the role of metalloproteases in various biological processes. Metalloproteases are involved in many physiological processes, including tissue remodeling, angiogenesis, and cell migration. They are also implicated in pathological conditions such as cancer, Alzheimer's disease, and arthritis. This compound has been shown to inhibit the activity of several metalloproteases, including ADAM17, MMP-2, and MMP-9, among others.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3OS/c18-14-4-6-15(7-5-14)23-13-17(22)21-11-9-20(10-12-21)16-3-1-2-8-19-16/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUKKSWSWXPHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-bromophenyl)acetamide](/img/structure/B4705035.png)
![diisopropyl 3-methyl-5-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4705039.png)
![N~2~-[(dimethylamino)sulfonyl]-N~1~-isopropyl-N~2~-phenylglycinamide](/img/structure/B4705049.png)

![methyl 3-chloro-6-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4705055.png)
![4-[(allylamino)sulfonyl]-N-(2-fluorophenyl)benzamide](/img/structure/B4705063.png)

![ethyl 6-ethyl-2-{[({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4705085.png)
![methyl (5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4705088.png)
![4-allyl-3-(4-nitrophenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B4705091.png)
![5-bromo-N-(1-{[(3-hydroxypropyl)amino]carbonyl}-2-phenylvinyl)-2-furamide](/img/structure/B4705092.png)
![N-[3-(aminocarbonyl)-5-propyl-2-thienyl]-2-(2,5-dimethoxyphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4705094.png)
![ethyl 5-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4705100.png)
